Dipentamethylenethiuram tetrasulfide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4823. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(piperidine-1-carbothioyltrisulfanyl) piperidine-1-carbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2S6/c15-11(13-7-3-1-4-8-13)17-19-20-18-12(16)14-9-5-2-6-10-14/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNDRMZTXEFFQDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=S)SSSSC(=S)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2S6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044789 | |

| Record name | Bis(piperidinothiocarbonyl) tetrasulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White to off-white powder; [R.T. Vanderbilt MSDS] | |

| Record name | Methanethione, 1,1'-tetrathiobis[1-(1-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipentamethylenethiuram tetrasulfide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13238 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

120-54-7 | |

| Record name | Dipentamethylenethiuram tetrasulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiuram MT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiuram MT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanethione, 1,1'-tetrathiobis[1-(1-piperidinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(piperidinothiocarbonyl) tetrasulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(piperidinothiocarbonyl) tetrasulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.006 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPENTAMETHYLENETHIURAM TETRASULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YX3WH7S23F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dipentamethylenethiuram tetrasulfide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipentamethylenethiuram tetrasulfide (DPTT) is an organosulfur compound with significant industrial applications, primarily as a vulcanization accelerator in the rubber industry.[1] It also exhibits notable antifungal properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of DPTT. Detailed experimental protocols for its synthesis and the determination of its fundamental properties are presented. Furthermore, this document elucidates the proposed mechanisms of action in rubber vulcanization and as an antifungal agent, accompanied by visual diagrams to facilitate understanding. All quantitative data is summarized in structured tables for ease of reference and comparison.

Chemical Structure and Identification

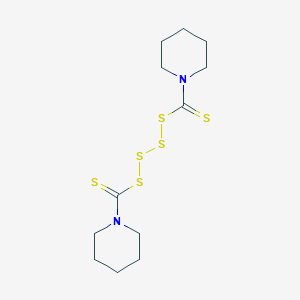

This compound is characterized by a central tetrasulfide chain linked to two piperidine (B6355638) rings via thiocarbonyl groups.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1,1'-(tetrathiodicarbonothioyl)bis(piperidine) |

| CAS Number | 120-54-7[2] |

| Molecular Formula | C₁₂H₂₀N₂S₆[2] |

| Molecular Weight | 384.7 g/mol [2] |

| SMILES | C1CCN(CC1)C(=S)SSSSC(=S)N2CCCCC2[2] |

| InChI | InChI=1S/C12H20N2S6/c15-11(13-7-3-1-4-8-13)17-19-20-18-12(16)14-9-5-2-6-10-14/h1-10H2[2] |

Physicochemical Properties

DPTT is typically a light yellow powder or crystal.[1][3] Its key physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | White to light yellow powder/crystal | [1][3] |

| Melting Point | 118.0 to 122.0 °C | [3][4] |

| Boiling Point | 510.1 °C at 760 mmHg (Predicted) | [3][4] |

| Density | ~1.4 g/cm³ | [4] |

| Solubility | Practically insoluble in water. Soluble in carbon disulfide, chloroform, and carbon tetrachloride. | [5] |

| Vapor Pressure | 1.6 x 10⁻¹⁰ mmHg at 25°C | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and quality control of DPTT.

Table 3: Spectroscopic Data for this compound

| Technique | Key Data and Observations |

| ¹H NMR | Spectra have been recorded on a Varian CFT-20 instrument.[2] |

| ¹³C NMR | Spectral data is available and can be found in chemical databases.[6] |

| FT-IR | Analysis is typically performed using a KBr pellet technique.[2] |

| Mass Spectrometry | GC-MS data is available, with a top peak at m/z 128.[2] |

Experimental Protocols

Synthesis of this compound

The following protocol is based on a patented method for the preparation of DPTT.[7]

Objective: To synthesize this compound from piperidine, carbon disulfide, and sulfur.

Materials:

-

Piperidine

-

Carbon disulfide

-

Sulfur powder

-

Hydrogen peroxide

-

Water (solvent)

-

Reaction kettle with stirring mechanism

-

Standard laboratory glassware

-

Filtration apparatus

-

Drying oven

Procedure:

-

Under normal pressure and with continuous stirring, add piperidine and then sulfur powder to a reaction kettle containing water. The molar ratio of piperidine to carbon disulfide to sulfur to hydrogen peroxide should be approximately 1:1.1:2.0:0.5.[7]

-

After the addition is complete, control the temperature of the reaction mixture between 20 and 30 °C.[7]

-

Slowly add carbon disulfide to the reaction mixture over a period of 2 to 3 hours.[7]

-

Monitor the pH of the reaction solution. Once the pH stabilizes in the range of 6.5 to 7.5, increase the temperature to between 30 and 40 °C.[7]

-

Introduce hydrogen peroxide to initiate the oxidation reaction and continue for 3 to 4 hours.[7]

-

After the oxidation is complete, maintain the temperature for an additional hour to ensure the reaction goes to completion.[7]

-

Perform solid-liquid separation to isolate the solid product.

-

The obtained solid is then dried, ground, and sieved to yield the final this compound product.[7]

Determination of Melting Point

Objective: To determine the melting point range of a synthesized or purified sample of DPTT.

Materials:

-

This compound sample

-

Capillary tubes

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the DPTT sample is completely dry.

-

Grind a small amount of the sample into a fine powder using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted (the end of the melting range).

-

The reported melting point should be a range.

Solubility Assessment

Objective: To qualitatively assess the solubility of DPTT in various solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, acetone, chloroform, carbon disulfide)

-

Test tubes with stoppers

-

Vortex mixer

Procedure:

-

Add approximately 10 mg of DPTT to 1 mL of each solvent in separate, labeled test tubes.

-

Stopper the test tubes and vortex for 1-2 minutes.

-

Visually inspect each tube for the presence of undissolved solid.

-

Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

Mechanisms of Action and Logical Relationships

Role in Rubber Vulcanization

This compound acts as an ultra-fast accelerator and a sulfur donor in the vulcanization of natural and synthetic rubbers.[4][8] The process involves the thermal decomposition of DPTT to generate radical species that initiate the cross-linking of polymer chains.

The vulcanization process is often activated by the presence of zinc oxide and a fatty acid, such as stearic acid.[9][10][11][12][13] These activators form a complex with the accelerator, which then reacts with sulfur to create a highly potent vulcanizing agent.[10][11] This complex facilitates the formation of shorter and more stable cross-links, enhancing the physical properties of the vulcanized rubber.[10][11]

Caption: Workflow of DPTT in Rubber Vulcanization.

Antifungal Activity

This compound has demonstrated significant antifungal activity against various plant pathogens.[1] While the precise mechanism for DPTT has not been extensively elucidated, the antifungal action of thiuram compounds and other sulfur-containing molecules is generally attributed to their ability to disrupt fungal cell membranes and inhibit key enzymatic processes.

The lipophilic nature of these compounds allows them to interfere with the ergosterol (B1671047) synthesis pathway, a critical component of the fungal cell membrane.[14][15] This disruption leads to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.[14]

Caption: Proposed Antifungal Mechanism of DPTT.

Safety and Handling

This compound may cause an allergic skin reaction.[2] It is also considered toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile organosulfur compound with well-established applications in material science and potential for use in agricultural and pharmaceutical sectors. A thorough understanding of its chemical and physical properties, as detailed in this guide, is essential for its effective and safe utilization in research and development. The provided experimental protocols offer a foundation for the synthesis and characterization of this compound, while the elucidated mechanisms of action provide insight into its functional roles.

References

- 1. CAS 120-54-7: this compound [cymitquimica.com]

- 2. This compound | C12H20N2S6 | CID 61049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. echemi.com [echemi.com]

- 5. This compound [chembk.com]

- 6. Bis(pentamethylene)thiuram tetrasulfide (120-54-7) 13C NMR [m.chemicalbook.com]

- 7. CN101429145A - Process for producing rubber vulcanization accelerant penta-methylene thiuram tetrasulfide - Google Patents [patents.google.com]

- 8. lusida.com [lusida.com]

- 9. s3-prod.rubbernews.com [s3-prod.rubbernews.com]

- 10. indolysaght.com [indolysaght.com]

- 11. What is the role of zinc oxide in rubber formulations? | Nanjing Union Rubber Chemicals [nurchem.com]

- 12. The role of stearic acid and zinc oxide in rubber compounding-Huaqi [huaqiseals.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Fungal cell membrane-promising drug target for antifungal therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Dipentamethylenethiuram Tetrasulfide

For Researchers, Scientists, and Drug Development Professionals

Dipentamethylenethiuram tetrasulfide (DPTT) is an organosulfur compound of significant industrial interest, primarily utilized as a vulcanizing agent and accelerator in the rubber industry.[1][2] Its ability to decompose and donate free sulfur at operational temperatures makes it a valuable component in the manufacturing of heat-resistant and age-resistant rubber products.[1][3] This technical guide provides a comprehensive overview of the synthesis and characterization of DPTT, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Physicochemical Properties

This compound is a yellow to brown powder with limited solubility in water but soluble in various organic solvents.[2] A summary of its key physical and chemical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₂H₂₀N₂S₆[1] |

| Molecular Weight | 384.69 g/mol [1] |

| CAS Number | 120-54-7[4] |

| Appearance | White to light yellow or gray-yellow powder[2][5][6] |

| Melting Point | 118.0 to 122.0 °C[1] |

| Boiling Point | 510.1 ± 33.0 °C at 760 mmHg[1] |

| Density | 1.4 ± 0.1 g/cm³[1] |

| Solubility | Practically insoluble in water. Soluble in carbon disulfide, chloroform, and carbon tetrachloride.[6] |

Synthesis of this compound

Two primary methods for the synthesis of this compound have been reported. The following sections provide detailed protocols for each method.

Method 1: Aqueous Synthesis via Oxidation

This method, detailed in Chinese patent CN101429145A, describes an environmentally friendly process using water as the solvent.[3] The synthesis involves the reaction of piperidine (B6355638), carbon disulfide, and sulfur, followed by oxidation with hydrogen peroxide.

Experimental Protocol:

-

Initial Setup: To a reaction kettle equipped with a stirrer, add the required amount of water.

-

Addition of Reactants: Under continuous stirring and at normal pressure, sequentially add piperidine and sulfur to the reaction vessel.

-

Temperature Control: After the addition is complete, control the temperature of the reaction mixture between 20 and 30 °C.

-

Carbon Disulfide Addition: Slowly drip in carbon disulfide liquid over a period of 2 to 3 hours.

-

pH Monitoring: After the addition of carbon disulfide, monitor the pH of the reaction solution until it stabilizes within the range of 6.5 to 7.5.

-

Oxidation Step: Adjust the temperature of the reaction solution to 30-40 °C and begin to drip in hydrogen peroxide to carry out the oxidation reaction. Continue the oxidation for 3 to 4 hours.

-

Insulation and Reaction Completion: Once the oxidation is complete, allow the reaction to continue under insulation for an additional hour.

-

Product Isolation and Purification: Perform solid-liquid separation to isolate the crude product. The resulting solid is then dried, ground, sieved, and packaged to obtain the final product.[3]

Reactant Molar Ratios:

| Reactant | Molar Ratio |

| Piperidine | 1 |

| Carbon Disulfide | 1 - 1.3 |

| Sulfur | 1.8 - 2.5 |

| Hydrogen Peroxide | 0.4 - 0.7 |

Table based on data from patent CN101429145A.[3]

Method 2: Synthesis from Sodium Pentamethylene Dithiocarbamate (B8719985)

This alternative method involves the preparation of sodium pentamethylene dithiocarbamate as an intermediate, which is then reacted with sulfur monochloride.[1]

Experimental Protocol:

-

Formation of Sodium Pentamethylene Dithiocarbamate: Prepare sodium pentamethylene dithiocarbamate by reacting piperidine, sodium carbonate, and carbon disulfide.

-

Reaction with Sulfur Monochloride: Treat the resulting sodium pentamethylene dithiocarbamate with sulfur monochloride to yield this compound.[1]

Characterization Data

The characterization of this compound typically involves spectroscopic techniques to confirm its molecular structure.

| Technique | Observations |

| ¹H NMR | Data available on SpectraBase, acquired on a Varian CFT-20 instrument.[4] |

| Mass Spectrometry | GC-MS data is available from the NIST Mass Spectrometry Data Center.[4] |

| Infrared (IR) Spectroscopy | FTIR spectra obtained using a KBr pellet are available on SpectraBase.[4] |

Further details on the specific spectral data can be accessed through the referenced databases.

Applications and Safety

This compound is primarily used as a primary or secondary accelerator in the vulcanization of natural and synthetic rubbers, including styrene-butadiene rubber (SBR) and nitrile rubber.[1][7] It can also act as a sulfur donor, providing approximately 28% of its mass as effective sulfur.[1] The resulting vulcanized rubber exhibits excellent heat and aging resistance.[1]

In terms of safety, DPTT may cause skin sensitization and is a respiratory irritant.[2][4] Appropriate personal protective equipment should be used when handling this compound.[8]

References

- 1. echemi.com [echemi.com]

- 2. CAS 120-54-7: this compound [cymitquimica.com]

- 3. CN101429145A - Process for producing rubber vulcanization accelerant penta-methylene thiuram tetrasulfide - Google Patents [patents.google.com]

- 4. This compound | C12H20N2S6 | CID 61049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. labproinc.com [labproinc.com]

- 6. This compound [chembk.com]

- 7. lusida.com [lusida.com]

- 8. This compound (so called) [Vulcanization Accelerator] --Huangshan Violet Biotechnology Co., Ltd. [zllchemical.com]

The Thermal Decomposition of Dipentamethylenethiuram Tetrasulfide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipentamethylenethiuram tetrasulfide (DPTT) is a sulfur-containing organic compound widely utilized as a vulcanization accelerator and sulfur donor in the rubber industry. Its thermal decomposition characteristics are pivotal to its function, governing the release of active sulfur species that facilitate the cross-linking of polymer chains. Understanding the intricate mechanism of this decomposition is crucial for optimizing vulcanization processes, ensuring product quality, and exploring novel applications. This in-depth technical guide delineates the thermal decomposition mechanism of DPTT, presenting quantitative data, detailed experimental protocols, and visual representations of the key processes.

Core Thermal Decomposition Mechanism

The thermal decomposition of this compound is a free-radical process initiated by the homolytic cleavage of the polysulfide linkages. The mechanism can be broadly categorized into initiation, propagation, and termination steps.

Initiation: The decomposition cascade begins with the scission of the sulfur-sulfur bonds within the tetrasulfide chain, as these are the weakest bonds in the DPTT molecule. Theoretical studies on analogous thiuram disulfides and trisulfides suggest that the homolytic cleavage of the central S-S bond requires the lowest energy, leading to the formation of dithiocarbamate (B8719985) radicals.

Propagation: The highly reactive dithiocarbamate radicals can undergo several subsequent reactions:

-

Sulfur Elimination: The radicals can further decompose, releasing elemental sulfur (in various allotropic forms, such as S2, S3, etc.) and generating radicals with shorter sulfide (B99878) chains.

-

Hydrogen Abstraction: These radicals can abstract hydrogen atoms from adjacent molecules or the solvent, leading to the formation of piperidine (B6355638) and other secondary products.

-

Rearrangement: Intramolecular rearrangements can occur, leading to the formation of various other sulfur-containing organic species.

Termination: The radical chain reactions are terminated through the combination of two radicals, forming stable molecules.

Quantitative Decomposition Data

While specific kinetic data for the thermal decomposition of pure DPTT is scarce in publicly available literature, data from analogous thiuram polysulfides provide valuable insights. The following table summarizes key quantitative parameters, with data for tetramethylthiuram disulfide (TMTD) and tetramethylthiuram trisulfide (TMTT) included for comparative purposes.

| Parameter | Value | Compound | Source/Method |

| Bond Dissociation Enthalpy (S-S) | 150.0 kJ/mol | TMTD | Ab initio calculations[1][2] |

| Bond Dissociation Enthalpy (C-S) | 268.0 kJ/mol | TMTD | Ab initio calculations[1][2] |

| Bond Dissociation Enthalpy (S-S in trisulfide) | 191.1 kJ/mol | TMTT | Ab initio calculations[1][2] |

Experimental Protocols for Thermal Analysis

The study of the thermal decomposition of DPTT involves several key analytical techniques. The following sections provide detailed methodologies for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature range of DPTT by measuring its mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of pure DPTT (typically 3-5 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).

-

Data Analysis: The mass of the sample is recorded continuously as a function of temperature. The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass. To determine kinetic parameters like activation energy, multiple experiments at different heating rates (e.g., 5, 10, 15, and 20 °C/min) are typically performed.[3]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal decomposition of DPTT, identifying endothermic and exothermic events.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of pure DPTT (typically 2-5 mg) is hermetically sealed in an aluminum sample pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program: The sample and reference pans are subjected to a controlled temperature program, typically a linear heating rate (e.g., 10 °C/min) over a temperature range that encompasses the decomposition of DPTT.

-

Data Analysis: The differential heat flow between the sample and the reference is measured as a function of temperature. The resulting DSC thermogram is analyzed to identify the temperatures and enthalpies of melting, crystallization, and decomposition.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of DPTT.

Methodology:

-

Sample Preparation: A small amount of pure DPTT (typically in the microgram range) is placed in a pyrolysis sample holder.

-

Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 550 °C) in an inert atmosphere (e.g., helium).[4] This rapid heating causes the DPTT to decompose into smaller, more volatile fragments.

-

Gas Chromatography (GC): The pyrolysis products are swept by a carrier gas into a GC column. The different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. A typical GC oven temperature program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute all components.

-

Mass Spectrometry (MS): As the separated components elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio. The mass spectrum of each component serves as a molecular fingerprint, allowing for its identification by comparison to spectral libraries.[5]

Visualizing the Decomposition and Analysis Workflow

To better illustrate the complex processes involved in the thermal decomposition of DPTT and its analysis, the following diagrams are provided.

Conclusion

The thermal decomposition of this compound is a complex radical process initiated by the homolytic cleavage of its sulfur-sulfur bonds. While a complete, experimentally verified mechanism and precise kinetic parameters for pure DPTT remain areas for further research, analysis of related thiuram compounds and the application of standard thermal analysis techniques provide a strong foundational understanding. The methodologies and conceptual frameworks presented in this guide offer a robust starting point for researchers and professionals seeking to investigate and harness the thermal properties of this important industrial chemical. Further studies employing techniques such as TGA-MS and quantitative Py-GC-MS on pure DPTT are warranted to refine the decomposition model and provide more precise quantitative data.

References

- 1. Homolytic dissociation of the vulcanization accelerator tetramethylthiuram disulfide (TMTD) and structures and stabilities of the related radicals Me2NCSn* (n = 1-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bath.ac.uk [bath.ac.uk]

- 4. frontier-lab.com [frontier-lab.com]

- 5. shimadzu.com [shimadzu.com]

The Core Mechanism of Sulfur-Sulfur Bond Cleavage in DPTT Vulcanization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the pivotal process of sulfur-sulfur bond cleavage in dipentamethylenethiuram tetrasulfide (DPTT) vulcanization. Understanding this core mechanism is crucial for controlling the cross-linking process of rubber, thereby tailoring its mechanical properties for a wide range of applications, from industrial manufacturing to the development of advanced materials in the biomedical field. This document provides a comprehensive overview of the vulcanization process, detailed experimental methodologies, and a summary of key quantitative data to facilitate advanced research and development.

Introduction to DPTT Vulcanization

Vulcanization is a chemical process that converts natural rubber and other unsaturated polymers into more durable materials by forming cross-links between individual polymer chains.[1][2] this compound (DPTT) is classified as an ultra-fast accelerator for this process.[1] It can also act as a sulfur donor, meaning it can provide the necessary sulfur for cross-linking in the absence of elemental sulfur.[1][3] The performance of the final vulcanized product is highly dependent on the nature and density of these cross-links, which are primarily composed of mono-, di-, and polysulfidic bonds. The cleavage of the sulfur-sulfur (S-S) bonds within the DPTT molecule is the initiating step that leads to the formation of these crucial cross-links.

The efficiency of DPTT is often enhanced by the presence of activators, such as zinc oxide (ZnO) and stearic acid.[4][5] These activators form a complex with the accelerator, which facilitates the sulfur transfer and cross-linking reactions.[5] The thermal stability of the resulting vulcanizate is influenced by the type and length of the sulfur cross-links formed.

The Mechanism of Sulfur-Sulfur Bond Cleavage

The vulcanization process initiated by DPTT involves a series of complex chemical reactions. The central event is the homolytic or heterolytic cleavage of the polysulfidic chain within the DPTT molecule.

Thermal Initiation: The vulcanization process is thermally activated.[6] Upon heating, the S-S bonds in DPTT, particularly the central, weaker bonds in the tetrasulfide chain, undergo scission. This decomposition releases reactive sulfur species. The bond dissociation energy of a typical sulfur-sulfru bond is in the range of 256-273 kJ/mol.[2]

Formation of Reactive Intermediates: The cleavage of the S-S bonds in DPTT leads to the formation of highly reactive pentamethylenethiocarbamoyl polysulfidic radicals. These radicals are the primary sulfurating agents that attack the polymer chains.

Role of Activators: Zinc oxide and stearic acid play a critical role in the activation of DPTT.[4][5] Stearic acid reacts with zinc oxide to form zinc stearate, which is more soluble in the rubber matrix.[4] The zinc ions from this complex then coordinate with the DPTT molecule, weakening the S-S bonds and facilitating their cleavage at lower temperatures.[5] This interaction leads to the formation of a zinc-accelerator complex that is a more efficient sulfurating agent.

Cross-link Formation: The active sulfurating species, derived from the cleavage of DPTT, react with the unsaturated polymer chains (e.g., polyisoprene in natural rubber) at the allylic positions.[2][7] This results in the formation of pendant groups containing sulfur chains. These pendant groups can then react with adjacent polymer chains to form mono-, di-, or polysulfidic cross-links. The distribution of these cross-link types is influenced by the vulcanization temperature and time.[8]

Below is a logical workflow illustrating the key stages of DPTT vulcanization.

Caption: Logical workflow of DPTT vulcanization.

Quantitative Data Summary

The kinetics of DPTT vulcanization can be studied using techniques like Differential Scanning Calorimetry (DSC) and Oscillating Disk Rheometry. These methods provide quantitative data on the vulcanization process, such as activation energy and reaction rates.

| Parameter | Value | Technique | Reference |

| Activation Energy (Ea) | ~50 kJ/mol (for accelerated sulfur vulcanization) | DSC | [9] |

| Vulcanization Temperature Range | 120 - 180 °C | Rheometer | [6] |

| S-S Bond Dissociation Energy | 256 - 273 kJ/mol | [2] |

Note: The activation energy can vary depending on the specific rubber formulation and the presence of other additives.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Vulcanization Kinetics

Objective: To determine the heat flow associated with the vulcanization reaction and to calculate the activation energy of the process.

Methodology:

-

A small, precisely weighed sample (5-10 mg) of the uncured rubber compound containing DPTT is hermetically sealed in an aluminum DSC pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) to a temperature sufficient to complete the vulcanization (e.g., 250 °C).

-

The heat flow to the sample relative to the reference is recorded as a function of temperature.

-

The resulting exotherm, representing the vulcanization reaction, is integrated to determine the total heat of vulcanization.

-

To determine the activation energy, the experiment is repeated at several different heating rates (e.g., 5, 10, 15, 20 °C/min). The Kissinger or Ozawa-Flynn-Wall method can then be applied to the data to calculate the activation energy.[9]

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To evaluate the thermal stability of the DPTT-vulcanized rubber and to study its decomposition profile.

Methodology:

-

A small sample (10-20 mg) of the cured vulcanizate is placed in a TGA crucible.

-

The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve shows the temperature at which weight loss occurs, indicating the onset of thermal degradation. The derivative of the TGA curve (DTG) shows the temperature of the maximum rate of weight loss.

X-ray Absorption Near Edge Spectroscopy (XANES) for Cross-link Analysis

Objective: To determine the relative amounts of different sulfur cross-links (mono-, di-, and polysulfidic) in the vulcanized rubber.

Methodology:

-

Thin samples of the vulcanized rubber are prepared.

-

The samples are mounted in the beamline of a synchrotron light source.

-

The X-ray absorption spectrum is measured at the sulfur K-edge.

-

The energy position and features of the absorption edge are sensitive to the chemical environment of the sulfur atoms.

-

By analyzing the XANES spectra, the proportions of different types of sulfur cross-links can be determined.[8][10]

The following diagram outlines the general experimental workflow for characterizing DPTT vulcanization.

Caption: Experimental workflow for DPTT vulcanization.

Signaling Pathways in DPTT Vulcanization

The term "signaling pathway" is more commonly associated with biological systems. In the context of chemical reactions, a more appropriate term is "reaction pathway." The following diagram illustrates the key steps in the reaction pathway of DPTT-accelerated sulfur vulcanization.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. s3-prod.rubbernews.com [s3-prod.rubbernews.com]

- 4. researchgate.net [researchgate.net]

- 5. metaltek.com.tr [metaltek.com.tr]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C12H20N2S6 | CID 61049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Investigation of crosslink structure of natural rubber during vulcanization using X-ray absorption near edge spectroscopy | Journal of Metals, Materials and Minerals [jmmm.material.chula.ac.th]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Dipentamethylene Thiuram Tetrasulfide (CAS 120-54-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Dipentamethylene Thiuram Tetrasulfide (CAS 120-54-7). The information is presented in a structured format to facilitate easy access and comparison of data. This document also includes detailed experimental methodologies for key properties and visual representations of its synthesis and proposed fungicidal mechanism of action.

Chemical Identity

| Identifier | Value |

| CAS Number | 120-54-7 |

| IUPAC Name | 1-{[4-(1-piperidinylcarbothioyl)tetrasulfanyl]carbothioyl}piperidine |

| Synonyms | Bis(pentamethylene)thiuram tetrasulfide, DPTT, Tetrone A |

| Molecular Formula | C₁₂H₂₀N₂S₆[1] |

| Molecular Weight | 384.70 g/mol [1] |

| InChI Key | VNDRMZTXEFFQDR-UHFFFAOYSA-N |

| Canonical SMILES | C1CCN(CC1)C(=S)SSSSC(=S)N2CCCCC2[1] |

Physical Properties

The physical properties of Dipentamethylene Thiuram Tetrasulfide are summarized in the table below.

| Property | Value | Source |

| Physical State | Solid, powder to crystal.[2] | Sigma-Aldrich |

| Color | Yellow to brown powder.[3] | Cymit Química S.L. |

| Melting Point | 120 °C | AccuStandard[4] |

| Boiling Point | 510.10 °C | Biosynth[1] |

| Flash Point | 262.30 °C | Biosynth[1] |

| Density | 1.5 g/cm³ at 20 °C | Sovereign Chemical Company[5] |

| Vapor Pressure | 1.6 x 10⁻¹⁰ mmHg at 25 °C | ChemBK |

| Water Solubility | Insoluble.[5] | Sovereign Chemical Company |

| Solubility in Organic Solvents | Soluble in organic solvents.[3] | Cymit Química S.L. |

Chemical Properties

| Property | Description | Source |

| Stability | Stable under normal conditions; can decompose when exposed to high temperatures or strong oxidizing agents.[3] | Cymit Química S.L. |

| Reactivity | The thiuram tetrasulfide group contributes to its reactivity, particularly in promoting cross-linking in rubber vulcanization.[3] | Cymit Química S.L. |

Experimental Protocols

The following are detailed methodologies for the determination of key physical properties, based on internationally recognized standards.

Melting Point Determination (OECD 102)

The melting point of Dipentamethylene Thiuram Tetrasulfide can be determined using the capillary tube method as described in OECD Guideline 102.

-

Sample Preparation: A small amount of the finely powdered, dried substance is introduced into a capillary tube, which is then sealed at one end. The sample is compacted by tapping the tube.

-

Apparatus: A melting point apparatus consisting of a heated bath (e.g., silicone oil) with a stirrer and a calibrated thermometer or an automated instrument is used.

-

Procedure: The capillary tube is placed in the heating bath, and the temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Determination: The temperature at which the substance is observed to melt is recorded as the melting point. For a melting range, the temperatures at which melting begins and is complete are recorded.

Boiling Point Determination (OECD 103)

The boiling point is determined using a dynamic method as outlined in OECD Guideline 103.

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Apparatus: An ebulliometer or a similar apparatus that allows for the precise measurement of temperature and pressure is used.

-

Procedure: The substance is heated, and the temperature and vapor pressure are recorded. The boiling point is the temperature at which the vapor pressure equals 760 mmHg (101.325 kPa).

-

Correction: The observed boiling point is corrected to standard atmospheric pressure.

Flash Point Determination (ASTM D93)

The Pensky-Martens closed-cup method (ASTM D93) is suitable for determining the flash point of Dipentamethylene Thiuram Tetrasulfide.[2]

-

Apparatus: A Pensky-Martens closed-cup tester is used.

-

Procedure: A specified amount of the sample is placed in the test cup. The sample is heated at a slow, constant rate with continuous stirring.

-

Ignition Source: An ignition source is directed into the cup at regular temperature intervals.

-

Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.

Density Determination (OECD 109)

The density of the solid can be determined using an air comparison pycnometer as described in OECD Guideline 109.[5][6]

-

Principle: This method determines the volume of a known mass of the solid by measuring the pressure change when a known volume of gas is added to the sample chamber.

-

Apparatus: An air comparison pycnometer.

-

Procedure: A weighed sample of the solid is placed in the sample chamber. The chamber is sealed, and the initial pressure is recorded. A known volume of air is then introduced, and the final pressure is measured. The volume of the sample is calculated from the pressure difference.

-

Calculation: Density is calculated by dividing the mass of the sample by its determined volume.

Water Solubility (OECD 105)

The column elution method, as described in OECD Guideline 105, is appropriate for substances with low water solubility.[7]

-

Principle: A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured until it reaches a plateau, which represents the water solubility.

-

Apparatus: A chromatography column, a pump for delivering water at a constant flow rate, and an analytical instrument (e.g., HPLC-UV) for determining the concentration of the substance in the eluate.

-

Procedure: The column is packed and equilibrated with water. Water is then passed through the column, and fractions of the eluate are collected and analyzed.

-

Determination: The water solubility is the average of the concentrations in the plateau region of the elution profile.

Synthesis and Mechanism of Action

Synthesis Workflow

The following diagram illustrates a typical synthesis process for Dipentamethylene Thiuram Tetrasulfide, based on the reaction of piperidine (B6355638) with carbon disulfide and sulfur, followed by oxidation. This workflow is derived from the process described in patent CN101429145A.[8]

Proposed Fungicidal Mechanism of Action

Dipentamethylene Thiuram Tetrasulfide is a multi-site contact fungicide. Its mechanism of action is not fully elucidated but is believed to involve the disruption of multiple enzyme systems within the fungal cell. The following diagram illustrates the proposed general mechanisms.

Safety Information

Dipentamethylene Thiuram Tetrasulfide is considered to be a skin and respiratory irritant.[3] Appropriate personal protective equipment, including gloves, safety glasses, and respiratory protection, should be used when handling this compound. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

The primary applications of Dipentamethylene Thiuram Tetrasulfide include:

-

Rubber Vulcanization Accelerator: It is used to accelerate the cross-linking of rubber polymers with sulfur, enhancing the mechanical properties and durability of rubber products.

-

Fungicide: It is used to control the growth of various fungi on plants.[3]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of Dipentamethylene Thiuram Tetrasulfide (CAS 120-54-7), along with standardized experimental protocols for their determination. The synthesis workflow and proposed fungicidal mechanism of action have also been illustrated. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields.

References

- 1. scimed.co.uk [scimed.co.uk]

- 2. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 3. oecd.org [oecd.org]

- 4. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 103 ... - OECD - Google Books [books.google.com]

- 5. oecd.org [oecd.org]

- 6. laboratuar.com [laboratuar.com]

- 7. laboratuar.com [laboratuar.com]

- 8. CN101429145A - Process for producing rubber vulcanization accelerant penta-methylene thiuram tetrasulfide - Google Patents [patents.google.com]

An In-depth Technical Guide to Dipentamethylenethiuram Tetrasulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipentamethylenethiuram tetrasulfide (DPTT) is an organosulfur compound with a notable history as a vulcanizing agent and accelerator in the rubber industry. This document provides a comprehensive technical overview of DPTT, detailing its chemical and physical properties, synthesis protocols, and known biological activities. While its primary application lies in polymer science, this guide also explores its toxicological profile and potential mechanisms of biological interaction, offering insights for researchers in toxicology and materials science.

Core Molecular and Physical Properties

This compound is chemically identified as bis(pentamethylene)thiuram tetrasulfide. Its core properties are summarized below.

| Property | Value | Citation(s) |

| Molecular Formula | C₁₂H₂₀N₂S₆ | [1] |

| Molecular Weight | 384.69 g/mol | [2] |

| CAS Number | 120-54-7 | [2][3] |

| Appearance | Yellow to brown powder | [4] |

| Melting Point | 118.0 to 122.0 °C | [5] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [4] |

| Density | Approximately 1.4 g/cm³ | [5] |

Synthesis Protocol

A common method for the preparation of this compound involves the reaction of piperidine (B6355638), carbon disulfide, and sulfur, followed by oxidation. A detailed experimental protocol derived from patent literature is provided below.[6]

Materials and Molar Ratios

-

Piperidine

-

Carbon Disulfide

-

Sulfur

-

Hydrogen Peroxide

-

Water (as solvent)

The molar ratio of the reactants is crucial for optimal yield and purity: Piperidine : Carbon Disulfide : Sulfur : Hydrogen Peroxide = 1 : 1-1.3 : 1.8-2.5 : 0.4-0.7[6]

Experimental Procedure

-

Initial Reaction Setup : Under normal pressure, sequentially add piperidine and sulfur to a reaction vessel containing water while stirring.

-

Temperature Control : After the addition is complete, maintain the temperature of the reaction mixture between 20 and 30 °C.

-

Carbon Disulfide Addition : Slowly add liquid carbon disulfide to the reaction mixture over a period of 2 to 3 hours.

-

pH Monitoring : After the addition of carbon disulfide, monitor the pH of the reaction solution until it stabilizes within the range of 6.5 to 7.5.

-

Oxidation Step : Adjust the temperature of the reaction solution to between 30 and 40 °C.

-

Hydrogen Peroxide Addition : Add hydrogen peroxide to initiate the oxidation reaction and continue for 3 to 4 hours.

-

Insulation and Reaction Completion : Following the oxidation, allow the reaction to continue under thermal insulation for 1 hour.

-

Product Isolation : Perform solid-liquid separation to collect the crude product.

-

Final Processing : The obtained solid is then dried, ground, sieved, and packaged.

Caption: Workflow for the synthesis of this compound.

Mechanism of Action and Applications

Vulcanization of Rubber

DPTT is primarily used as a sulfur donor and ultra-fast accelerator in the vulcanization of natural and synthetic rubbers.[7][8] The process of vulcanization creates cross-links between polymer chains, enhancing the material's strength and durability. The tetrasulfide group in DPTT is thermally labile and decomposes to provide the sulfur necessary for these cross-links.[5]

Caption: Simplified mechanism of DPTT in rubber vulcanization.

Biological Activity and Toxicology

While not developed as a pharmaceutical, DPTT exhibits certain biological activities and a defined toxicological profile.

Antifungal Properties : DPTT has demonstrated potent antifungal activity against various plant pathogens, including Botrytis cinerea and Rhizoctonia solani.[4][9] The proposed mechanism of action involves the inhibition of DNA synthesis or interference with cell wall formation.[4][9]

Toxicological Profile :

-

Skin Sensitization : DPTT is classified as a skin sensitizer (B1316253) and may cause allergic skin reactions.[1]

-

Irritation : It can act as a respiratory tract irritant.[1]

-

Acute Toxicity : Ingestion may lead to symptoms such as headache, dizziness, and nausea.[1] The intraperitoneal LD50 in mice is reported as 200 mg/kg.[1]

-

Aquatic Toxicity : The compound is considered toxic to aquatic life with long-lasting effects.[10]

| Toxicological Endpoint | Observation | Citation(s) |

| Skin Sensitization | May cause an allergic skin reaction. | [1] |

| Respiratory Irritation | Classified as a respiratory tract irritant. | [1] |

| Acute Oral Effects | Ingestion may cause headache, dizziness, nausea, and vomiting. | [1] |

| LD50 (Intraperitoneal, mouse) | 200 mg/kg | [1] |

| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | [10] |

Mechanism of Biological Interaction : In biological systems, the electrophilic tetrasulfide moiety of DPTT can react with endogenous nucleophiles. A primary mechanism is the thiol-disulfide exchange with glutathione (B108866) (GSH), a key cellular antioxidant.[11] This interaction involves the nucleophilic attack of the thiolate anion of GSH on a sulfur atom in the tetrasulfide chain, leading to the cleavage of a sulfur-sulfur bond and the formation of a mixed disulfide.[11] This reaction can disrupt cellular redox balance and may be a contributing factor to its toxicological effects.

Caption: Proposed biological interaction of DPTT via thiol-disulfide exchange.

Conclusion

This compound is a well-characterized organosulfur compound with significant industrial applications, particularly in polymer chemistry. Its biological activities, including antifungal properties and a defined toxicological profile mediated by interactions with cellular thiols, warrant consideration in the fields of toxicology and environmental science. While its direct application in drug development is not established, the study of its reactivity with biological nucleophiles provides a valuable case study for understanding the mechanisms of action of sulfur-containing compounds. Researchers are advised to handle this compound with appropriate safety precautions due to its potential as a skin sensitizer and irritant.

References

- 1. This compound | C12H20N2S6 | CID 61049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. labproinc.com [labproinc.com]

- 4. CAS 120-54-7: this compound [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. CN101429145A - Process for producing rubber vulcanization accelerant penta-methylene thiuram tetrasulfide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. lusida.com [lusida.com]

- 9. Dipentamethylene thiuram tetrasulfide | 120-54-7 | FD36421 [biosynth.com]

- 10. echemi.com [echemi.com]

- 11. This compound | 120-54-7 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Solubility of Dipentamethylenethiuram Tetrasulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dipentamethylenethiuram tetrasulfide (DPTT). Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough qualitative summary and a detailed experimental protocol for the quantitative determination of its solubility.

Introduction to this compound (DPTT)

This compound, with the CAS number 120-54-7, is an organosulfur compound widely utilized as a vulcanization accelerator in the rubber industry.[1] Its molecular formula is C₁₂H₂₀N₂S₆, and it typically appears as a very pale yellow to pale yellow crystal or powder.[2][3] Understanding its solubility in various organic solvents is crucial for its application in polymer systems, chemical synthesis, and for safety and handling considerations.[1]

Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Carbon Disulfide | Soluble | [1] |

| Chloroform | Soluble | [1] |

| Carbon Tetrachloride | Soluble | [1] |

| Acetone | Slightly Soluble | [3] |

| Benzene | Slightly Soluble | [3] |

| Toluene | Slightly Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Insoluble or Slightly Soluble (< 1 mg/mL) | [4] |

| Water | Very Slightly Soluble / Insoluble | [1][3] |

Experimental Protocol for Quantitative Solubility Determination

To address the absence of quantitative data, a detailed experimental protocol based on the widely accepted "shake-flask" method is provided below. This method is considered the gold standard for determining the equilibrium solubility of a compound.[5][6]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Principle: An excess amount of the solid compound is agitated in a solvent for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[6][7]

Apparatus and Reagents:

-

Analytical balance (± 0.1 mg accuracy)

-

Vials or flasks with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

-

This compound (of known purity)

-

High-purity organic solvent of choice

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of DPTT to a vial. An amount that is visibly more than what is expected to dissolve is recommended.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer increasing.[5]

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed.[6]

-

Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[7]

-

-

Concentration Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Using HPLC:

-

Develop an HPLC method with a suitable column (e.g., C18) and mobile phase that provides good separation and peak shape for DPTT.[8]

-

Prepare a series of standard solutions of DPTT of known concentrations.

-

Generate a calibration curve by injecting the standard solutions and plotting peak area versus concentration.[9]

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) for DPTT in the chosen solvent.[10]

-

Prepare a series of standard solutions and measure their absorbance at the λmax to create a calibration curve according to the Beer-Lambert law.[11]

-

Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the underlying principle of solvent selection.

Caption: Experimental workflow for determining the solubility of DPTT.

References

- 1. chembk.com [chembk.com]

- 2. labproinc.com [labproinc.com]

- 3. zllchemical.com [zllchemical.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. researchgate.net [researchgate.net]

- 9. pharmaguru.co [pharmaguru.co]

- 10. researchgate.net [researchgate.net]

- 11. solubilityofthings.com [solubilityofthings.com]

A Technical Guide to the Mechanism of Action of Rubber Accelerators

For Researchers and Scientists in Polymer Chemistry and Material Science

Introduction: The Imperative of Accelerated Sulfur Vulcanization

Sulfur vulcanization is a cornerstone chemical process that converts natural and synthetic rubbers from a plastic-like, tacky state into a durable, elastic material with enhanced mechanical properties.[1][2] This transformation is achieved by forming cross-links, primarily composed of sulfur atoms, between individual polymer chains, creating a robust three-dimensional molecular network.[3][4][5]

However, vulcanization using elemental sulfur alone is an impractically slow and inefficient process. It requires high temperatures and prolonged heating times (e.g., around 6 hours at 140°C) and consumes a large amount of sulfur (40-55 atoms per crosslink), leading to vulcanizates with poor mechanical strength and aging properties.[4] To overcome these limitations, chemical compounds known as accelerators are essential components in modern rubber compounding.[4][6]

Accelerators are chemical catalysts that significantly increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency.[2][6][7][8] They reduce the amount of sulfur required, shorten cure times, and improve the overall quality, durability, and aging resistance of the final rubber product.[4][6][9] This guide provides an in-depth exploration of the mechanisms through which these critical additives function, presents comparative performance data, details relevant experimental protocols, and visualizes the complex chemical pathways involved.

The Core Chemistry: From Raw Polymer to Cross-linked Network

The mechanism of accelerated vulcanization is a complex series of reactions involving the rubber polymer, sulfur, an accelerator, and crucial activators . The most common activator system consists of zinc oxide (ZnO) and a fatty acid, such as stearic acid.[10][11] Activators work synergistically with accelerators to enhance their effectiveness and improve the efficiency of the curing process.[12][13][14]

The overall process can be broken down into three primary stages:

-

Formation of the Active-Sulfurating Agent: The accelerator first reacts with the activators (ZnO and stearic acid) to form an active accelerator-zinc complex.[15] This complex then reacts with elemental sulfur (typically in its S₈ ring form) to create a highly reactive polysulfidic intermediate, known as the sulfurating agent.[6][15][16]

-

Formation of Cross-link Precursors: The active sulfurating agent reacts with the rubber polymer at an unsaturated site (allylic carbon) to form a polysulfidic pendant group attached to the rubber chain, with the accelerator fragment at its end.[15] This structure is a cross-link precursor.

-

Formation of Cross-links: The precursor then reacts with a second rubber chain, forming a stable mono-, di-, or polysulfidic cross-link between the two polymer molecules and regenerating a portion of the accelerator to continue the cycle.[15]

The length of these sulfur cross-links (mono-, di-, or polysulfidic) significantly influences the final properties of the vulcanizate. Polysulfidic links offer better elasticity, while monosulfidic links provide superior thermal stability.[3][4]

Visualizing the General Mechanism

The following diagram illustrates the simplified, high-level pathway of accelerated sulfur vulcanization.

Caption: General pathway of accelerated sulfur vulcanization.

Classes of Accelerators and Specific Mechanisms

Rubber accelerators are classified into several chemical families, each with distinct characteristics regarding cure speed, scorch safety (premature vulcanization), and the properties they impart to the final product.[8][9] The most common classes include Sulfenamides, Thiazoles, Thiurams, and Guanidines.[9][10][11]

Sulfenamide (B3320178) Accelerators

Sulfenamides, such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-tert-butyl-2-benzothiazolesulfenamide (TBBS), are the most widely used class of primary accelerators, especially in the tire industry.[4][17] Their key advantage is providing a built-in "delayed action," which offers excellent scorch safety during mixing and processing, followed by a rapid cure rate once vulcanization temperatures are reached.[10][18]

Mechanism: The delayed action arises from the S-N bond in the sulfenamide molecule. During the initial heating phase, this bond remains stable. As temperatures rise to vulcanization levels, the S-N bond cleaves. The resulting benzothiazole (B30560) fragment reacts with zinc ions to form the active complex, while the amine fragment acts as a secondary accelerator, boosting the cure rate.[16]

Caption: Activation pathway of a sulfenamide accelerator.

Thiazole Accelerators

Thiazoles, such as 2-mercaptobenzothiazole (B37678) (MBT) and its disulfide derivative (MBTS), are medium-fast primary accelerators.[6][8] They are often used in combination with secondary accelerators to boost cure speed.[6][19] Compared to sulfenamides, they offer less scorch safety.[8]

Mechanism: In the presence of activators, MBT forms a zinc salt. This complex reacts with sulfur to form a polysulfide-mercaptobenzothiazole species, which then acts as the sulfurating agent, transferring sulfur to the rubber chains.[16]

Thiuram Accelerators

Thiurams, like tetramethylthiuram disulfide (TMTD), are classified as ultra-fast accelerators.[4][20] A unique feature of thiurams is their ability to act as sulfur donors, enabling vulcanization with very low levels of elemental sulfur or even in its absence ("sulfurless" curing).[3][20] This produces vulcanizates with excellent heat and reversion resistance due to a high proportion of stable monosulfidic cross-links.

Guanidine Accelerators

Guanidines, such as diphenylguanidine (DPG), are medium-speed accelerators.[20] Today, they are most commonly used as secondary accelerators ("kickers") in small quantities to activate primary accelerators like thiazoles and sulfenamides, increasing the cure rate and cross-link density.[4][6]

Quantitative Performance Data

The performance of an accelerator system is evaluated by its cure characteristics and the physical properties of the resulting vulcanizate. These are typically measured using a rheometer and tensile testing equipment.

Table 1: Comparative Cure Characteristics of Accelerator Classes

This table summarizes typical performance data for different accelerators in a natural rubber (NR) formulation. Cure characteristics are measured using an Oscillating Disc Rheometer (ODR) at 150°C.

| Parameter | Sulfenamide (CBS) | Thiazole (MBT) | Thiuram (TMTD) | Guanidine (DPG) |

| Dosage (phr) | 0.6 | 1.0 | 0.3 | 1.5 |

| Scorch Time, tₛ₂ (min) | 5.0 - 8.0 | 3.0 - 5.0 | 1.0 - 2.0 | 4.0 - 6.0 |

| Optimum Cure Time, t₉₀ (min) | 10 - 15 | 15 - 20 | 5 - 8 | 25 - 35 |

| Cure Rate Index (CRI) | High | Medium | Very High | Low |

| Maximum Torque, M₋ (dN·m) | High | Medium-High | High | Medium |

Data are representative and can vary based on the full compound formulation. phr = parts per hundred rubber. tₛ₂ = Time for torque to rise 2 units above minimum; indicates processing safety. t₉₀ = Time to reach 90% of maximum torque; indicates cure speed. CRI = 100 / (t₉₀ - tₛ₂).

Table 2: Typical Physical Properties of Vulcanizates

| Property | Sulfenamide System | Thiuram (EV System) |

| Tensile Strength (MPa) | 25 - 30 | 20 - 25 |

| Elongation at Break (%) | 500 - 600 | 400 - 500 |

| Modulus at 300% (MPa) | 12 - 16 | 14 - 18 |

| Cross-link Type | Polysulfidic | Monosulfidic |

| Heat Resistance | Good | Excellent |

| Reversion Resistance | Good | Excellent |

EV = Efficient Vulcanization system, characterized by a high accelerator-to-sulfur ratio.

Standardized Experimental Protocols

Accurate evaluation of rubber compounds relies on standardized testing procedures. The following are outlines of key experimental protocols.

Protocol: Determination of Cure Characteristics via Rheometry

-

Standard: ASTM D2084 (Oscillating-Disc Rheometer) or ASTM D5289 (Moving-Die Rheometer).

-

Objective: To measure the vulcanization characteristics of a rubber compound.

-

Methodology:

-

Sample Preparation: A small, uncured rubber sample (approx. 5g) is die-cut and placed in the rheometer cavity.

-

Test Conditions: The cavity is heated to a specified vulcanization temperature (e.g., 150°C). The die oscillates at a fixed frequency and amplitude (e.g., 1.7 Hz, ±1° arc).

-

Measurement: The torque required to oscillate the die is measured continuously over time. As cross-linking occurs, the stiffness of the rubber increases, leading to a rise in torque.

-

Data Analysis: A cure curve (Torque vs. Time) is generated. From this curve, key parameters are extracted:

-

M₋ (Minimum Torque): Indicates the viscosity of the unvulcanized compound.

-

M₋ (Maximum Torque): Correlates with the stiffness and cross-link density of the fully cured compound.

-

tₛ₂ (Scorch Time): The time at which vulcanization begins, indicating processing safety.

-

t₉₀ (Optimum Cure Time): The time to reach 90% of the total torque change, indicating the speed of cure.

-

-

Protocol: Measurement of Tensile Properties

-

Standard: ASTM D412 - Vulcanized Rubber and Thermoplastic Elastomers—Tension.

-

Objective: To determine the tensile strength, elongation, and modulus of a vulcanized rubber sample.

-

Methodology:

-

Sample Preparation: Vulcanized rubber sheets are prepared by curing them at a specific time and temperature. Dumbbell-shaped test specimens are cut from the sheets using a die.

-

Testing: The specimen is mounted in the grips of a tensile testing machine.

-

Execution: The specimen is stretched at a constant rate (e.g., 500 mm/min) until it breaks. The force applied and the corresponding extension are recorded throughout the test.

-

Data Analysis:

-

Tensile Strength: The maximum stress applied to the specimen before it ruptures.

-

Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

-

Modulus: The stress required to produce a specific elongation (e.g., 300%). It is an indicator of stiffness.

-

-

Workflow for Accelerator Evaluation

Caption: Standard experimental workflow for evaluating rubber accelerators.

References

- 1. Sulfur vulcanization - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. lusida.com [lusida.com]

- 5. welltchem.com [welltchem.com]

- 6. makingchembooks.com [makingchembooks.com]

- 7. Accelerator for Rubber Vulcanization: Benefits and Uses [chembroad.com]

- 8. akrochem.com [akrochem.com]

- 9. welltchemicals.com [welltchemicals.com]

- 10. specialchem.com [specialchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Rubber Activators - Quimidroga [quimidroga.com]

- 13. eezeemix.com [eezeemix.com]

- 14. raywaychem.com [raywaychem.com]

- 15. researchgate.net [researchgate.net]

- 16. Vulcanization acceleration mechanism and performance characterization- Taizhou Huangyan Donghai Chemical Co.,Ltd. [yg-1.com]

- 17. Sulfenamide Accelerators: Understanding Its Role [chembroad.com]

- 18. welltchemicals.com [welltchemicals.com]

- 19. raywaychem.com [raywaychem.com]

- 20. The characteristics of eight categories of rubber accelerators and their commonly used rubber accelerators interchange relationship (synergy, inhibition)-Taile Railway Equipment—Supply seismic isolation products [en.hebeitaile.com]

Homolytic Cleavage of Dipentamethylenethiuram Tetrasulfide (DPTT) Under Thermal Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipentamethylenethiuram tetrasulfide (DPTT) is a crucial accelerator in the vulcanization of rubber, a process fundamental to the manufacturing of a vast array of industrial and consumer products. Its efficacy is intrinsically linked to its ability to undergo homolytic cleavage under thermal stress, generating reactive radical species that initiate and propagate the cross-linking of polymer chains. This technical guide provides an in-depth exploration of the core principles governing the thermal decomposition of DPTT, with a focus on the homolytic cleavage of its polysulfide linkages. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying chemical pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in polymer chemistry, materials science, and related fields where the controlled generation of sulfur-based radicals is of interest.

Introduction to DPTT and its Role in Vulcanization

This compound (DPTT) belongs to the thiuram class of ultra-fast accelerators used in the sulfur vulcanization of various elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber.[1][2] As a sulfur-donating accelerator, DPTT contains a significant amount of available sulfur, approximately 25% by weight, which it can release at vulcanization temperatures to form cross-links between polymer chains.[3][4] The general structure of thiuram accelerators is characterized by a thiocarbonyl group and a disulfide or polysulfide linkage.[5] In the case of DPTT, the molecule features two piperidine (B6355638) rings connected to a central tetrasulfide chain via thiocarbonyl groups.

The primary function of DPTT in vulcanization is to increase the rate and efficiency of the cross-linking process.[6] This is achieved through its thermal decomposition to generate highly reactive radical species. These radicals can then participate in a series of reactions with sulfur and the polymer chains, ultimately leading to the formation of a robust, three-dimensional polymer network. The nature and concentration of these radicals significantly influence the kinetics of vulcanization and the final properties of the vulcanized rubber.

Homolytic Cleavage of the Polysulfide Bridge in DPTT

Under thermal stress, the weakest bonds within the DPTT molecule are the sulfur-sulfur (S-S) bonds in the tetrasulfide chain. Homolytic cleavage, the symmetrical breaking of a covalent bond where each fragment retains one of the bonding electrons, is the predominant mechanism for the initial decomposition of DPTT.[7][8][9][10] This process results in the formation of dithiocarbamate (B8719985) radicals.